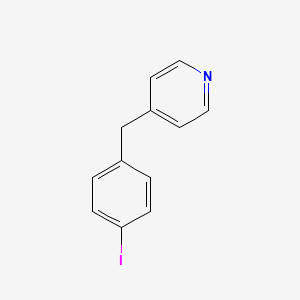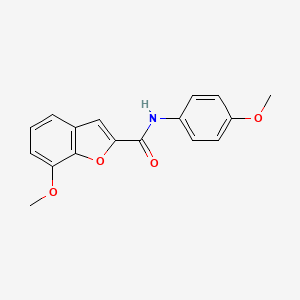
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol is an organic compound with a complex structure that includes a chlorinated propanol backbone and a substituted piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol typically involves the chlorination of a propanol derivative followed by the introduction of a 2,6-dimethylpiperidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of advanced separation techniques to isolate the final product. The exact methods can vary depending on the desired scale and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: This can result in the formation of alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-propanol: A simpler chlorinated propanol derivative.
2,6-Dimethylpiperidine: The piperidine moiety without the chlorinated propanol backbone.
Chloropropanol derivatives: Other compounds with similar chlorinated propanol structures.
Uniqueness
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol is unique due to its combination of a chlorinated propanol backbone and a substituted piperidine ring
Propiedades
Fórmula molecular |
C10H20ClNO |
|---|---|
Peso molecular |
205.72 g/mol |
Nombre IUPAC |
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H20ClNO/c1-8-4-3-5-9(2)12(8)7-10(13)6-11/h8-10,13H,3-7H2,1-2H3 |
Clave InChI |
XCGQELAHRBSLQS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(N1CC(CCl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromo-3-iodo-8-(methylsulfonyl)imidazo[1,2-a]pyrazine](/img/structure/B8564578.png)


![4-[[7-(Trifluoromethyl)-4-quinolinyl]amino]benzoic acid](/img/structure/B8564599.png)
![N-[2-(4-aminoanilino)ethyl]methanesulfonamide; sulfuric acid](/img/structure/B8564605.png)



![N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B8564636.png)

